Divergent enantioselective synthesis of hapalindole-type alkaloids using catalytic asymmetric hydrogenation of a ketone to construct the chiral core structure†
Chemical Science Pub Date: 2016-04-12 DOI: 10.1039/C6SC00686H
Abstract
A divergent enantioselective approach to hapalindole-type alkaloids is described. The route features a ruthenium-catalyzed asymmetric hydrogenation of a ketone via DKR to construct the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton and a switchable sequence of methylation and acetylation/aldol reaction to access a chiral quaternary stereocenter. (+)-Hapalindole Q (1, 13 steps, 5.9% overall yield), (−)-12-epi-hapalindole Q isonitrile (2, 15 steps, 5.5% overall yield), (−)-hapalindole D (3, 14 steps, 2.3% overall yield), and (+)-12-epi-fischerindole U isothiocyanate (4, 14 steps, 3.0% overall yield) were synthesized in 13–15 steps from a commercially available material to demonstrate the application of this approach.

Recommended Literature
- [1] A Convenient Route to 3,6-Diaminofluoren-9-ones
- [2] The effects of chelating N4 ligand coordination on Co(ii)-catalysed photochemical conversion of CO2 to CO: reaction mechanism and DFT calculations†
- [3] Non-covalent ternary systems (DNA-acridine hybrid/DNA/lanthanide(iii)) for efficient and site-selective RNA scissionElectronic supplementary information (ESI) is available: supplementary Figs. 1–3 and Scheme 1. See http://www.rsc.org/suppdata/cc/b0/b006772p/
- [4] A one year investigation of the occurrence of illicit drugs in wastewater from Brussels, Belgium†
- [5] Self-assembled polypyrrole nanotubes/MoS2 quantum dots for high performance solid state flexible symmetric supercapacitors†
- [6] Simplified method for the determination of Ru, Pd, Re, Os, Ir and Pt in chromitites and other geological materials by isotope dilution ICP-MS and acid digestion
- [7] Probing the conformation and 2D-distribution of pyrene-terminated redox-labeled poly(ethylene glycol) chains end-adsorbed on HOPG using cyclic voltammetry and atomic force electrochemical microscopy†
- [8] A highly selective and sensitive spectrofluorimetric method for the assessment of 3-nitrotyrosine in serum using (Eu(TTA)3Phen) photo probe
- [9] Synthesis of a conductive polymer thin film having a choline phosphate side group and its bioadhesive properties†
- [10] Interface modification of sputtered NiOx as the hole-transporting layer for efficient inverted planar perovskite solar cells†

Journal Name:Chemical Science
Research Products
-
CAS no.: 12041-38-2
-
CAS no.: 434-13-9
-
CAS no.: 17570-30-8